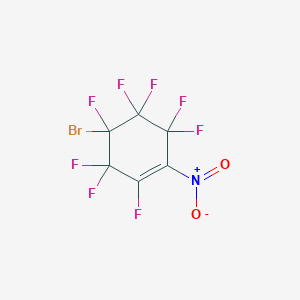
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene is a highly fluorinated organic compound. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a cyclohexene ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene typically involves multiple steps. One common method includes:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Fluorination: Introduction of fluorine atoms through reactions with fluorinating agents like cobalt trifluoride (CoF₃).
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in the presence of phase transfer catalysts.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3,5,6-tetrafluorophenol: Another fluorinated compound with similar applications in organic synthesis.
4-Bromo-2,3,5,6-tetrafluoropyridine: Used in the preparation of fluorinated reagents and intermediates.
Uniqueness
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene is unique due to its high degree of fluorination and the presence of both bromine and nitro functional groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where stability and reactivity are crucial.
Properties
CAS No. |
79150-80-4 |
|---|---|
Molecular Formula |
C6BrF8NO2 |
Molecular Weight |
349.96 g/mol |
IUPAC Name |
5-bromo-1,3,3,4,4,5,6,6-octafluoro-2-nitrocyclohexene |
InChI |
InChI=1S/C6BrF8NO2/c7-5(13)3(9,10)1(8)2(16(17)18)4(11,12)6(5,14)15 |
InChI Key |
KBOSQAXWISYLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















